Cas no 20799-66-0 (N-(Triphenylmethyl)formamide)

N-(Triphenylmethyl)formamide is a trityl-protected formamide derivative commonly employed in organic synthesis and peptide chemistry. Its key advantage lies in the stability of the trityl (triphenylmethyl) group, which serves as a protective moiety for primary amines, enabling selective reactions in multi-step syntheses. The bulky trityl group also enhances steric hindrance, improving selectivity in nucleophilic substitutions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and other applications requiring temporary amine protection under mild conditions. It exhibits good solubility in common organic solvents, facilitating handling in laboratory settings. The trityl group can be cleaved under mildly acidic conditions, preserving sensitive functional groups in complex molecules.
N-(Triphenylmethyl)formamide structure
N-(Triphenylmethyl)formamide structure
Product name:N-(Triphenylmethyl)formamide
CAS No:20799-66-0
MF:C20H17NO
MW:287.355085134506
CID:278007
PubChem ID:140763

N-(Triphenylmethyl)formamide Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-(triphenylmethyl)-
    • N-(TRIPHENYLMETHYL)FORMAMIDE
    • N-tritylformamide
    • AC1L3HNC
    • AC1Q6QQV
    • CTK8H5476
    • N-FORMYLTRIPHENYLMETHYLAMINE
    • NSC132919
    • N-Triphenylmethylformamid
    • N-Trityl-formamid
    • N-trityl-formamide
    • Tritylformamide
    • SCHEMBL2074399
    • Tritylformamide #
    • NSC-132919
    • YQWPJHSDJOAZPU-UHFFFAOYSA-N
    • DTXSID90174885
    • NSC 132919
    • 20799-66-0
    • AKOS024332262
    • N-(Triphenylmethyl)formamide
    • Inchi: InChI=1S/C20H17NO/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22)
    • InChI Key: YQWPJHSDJOAZPU-UHFFFAOYSA-N
    • SMILES: C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)NC=O)C=CC=CC=1

Computed Properties

  • Exact Mass: 287.13111
  • Monoisotopic Mass: 287.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

N-(Triphenylmethyl)formamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B642948-500mg
N-(Triphenylmethyl)formamide
20799-66-0
500mg
$ 95.00 2022-06-07
TRC
B642948-250mg
N-(Triphenylmethyl)formamide
20799-66-0
250mg
$ 70.00 2022-06-07
TRC
B642948-2.5g
N-(Triphenylmethyl)formamide
20799-66-0
2.5g
$ 365.00 2022-06-07

N-(Triphenylmethyl)formamide Related Literature

Additional information on N-(Triphenylmethyl)formamide

Comprehensive Overview of N-(Triphenylmethyl)formamide (CAS No. 20799-66-0): Properties, Applications, and Industry Insights

N-(Triphenylmethyl)formamide (CAS No. 20799-66-0), also known as Tritylformamide, is a specialized organic compound widely utilized in pharmaceutical synthesis, agrochemical research, and advanced material development. This compound belongs to the class of formamide derivatives, characterized by its unique triphenylmethyl (trityl) group, which imparts steric hindrance and stability, making it valuable for protecting amine functionalities in multi-step reactions.

The growing demand for N-(Triphenylmethyl)formamide is driven by its role in peptide synthesis and heterocyclic chemistry, where it serves as a key intermediate. Researchers frequently search for "CAS 20799-66-0 solubility" or "Tritylformamide stability under acidic conditions," reflecting its critical applications in controlled reaction environments. Its high purity grade (>98%) is essential for minimizing side reactions in sensitive processes.

Recent advancements in green chemistry have spurred interest in optimizing the synthesis of N-(Triphenylmethyl)formamide to reduce solvent waste. Innovations such as catalytic tritylation and microwave-assisted reactions are being explored to enhance yield while aligning with sustainability goals. These developments address frequent queries like "eco-friendly Tritylformamide production" and "scalable formamide protection methods."

In the pharmaceutical sector, CAS 20799-66-0 is pivotal for constructing API intermediates, particularly in antiviral and anticancer drug candidates. Its ability to protect primary amines during multi-component reactions makes it indispensable. Analytical techniques like HPLC and NMR are routinely employed to verify its structural integrity, as highlighted by searches for "NMR spectrum of N-(Triphenylmethyl)formamide."

Storage and handling recommendations for N-(Triphenylmethyl)formamide emphasize moisture-sensitive conditions (desiccated at 2–8°C) due to its susceptibility to hydrolysis. This aligns with industry standards for amine-protecting reagents and responds to common concerns about "shelf life of Tritylformamide." Suppliers often provide certificates of analysis (CoA) to ensure batch-to-batch consistency.

Emerging applications in material science, such as its use in molecular imprinting polymers (MIPs), demonstrate the versatility of 20799-66-0. These polymers leverage the compound’s bulky trityl moiety to create selective binding sites, relevant to sensor technologies. Such niche uses correlate with rising searches for "Tritylformamide in nanotechnology."

Regulatory compliance for N-(Triphenylmethyl)formamide adheres to REACH and FDA guidelines for non-hazardous intermediates. Documentation addressing "GMP-grade Tritylformamide" requirements is increasingly requested by manufacturers prioritizing quality-by-design (QbD) principles in production workflows.

Future research directions may explore enantioselective variants of this compound to expand its utility in asymmetric synthesis. With the global market for fine chemicals projected to grow at 6.2% CAGR (2023–2030), CAS 20799-66-0 remains a compound of strategic importance across R&D sectors.

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